3-(4-Pyridyl)-1,2,5-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in its structure. This compound belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. The compound's molecular formula is CHNO, with a molecular weight of 150.15 g/mol. It is classified under the category of organic compounds known for their heterocyclic nature, which significantly influences their reactivity and interactions.
The synthesis of 3-(4-Pyridyl)-1,2,5-oxadiazole can be achieved through various methods, including:
The typical reaction conditions include heating the reactants in a solvent such as ethanol or acetic acid under reflux or microwave conditions. The use of catalysts like phosphorus oxychloride can facilitate the formation of the oxadiazole ring by promoting dehydration during the cyclization process.
The molecular structure of 3-(4-Pyridyl)-1,2,5-oxadiazole features:
Key structural data includes bond lengths and angles that define the compound's geometry. The bond angles around the nitrogen atoms are typically around 120 degrees due to sp hybridization, contributing to the planarity of the molecule.
3-(4-Pyridyl)-1,2,5-oxadiazole can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to achieve optimal yields and selectivity.
The mechanism of action for 3-(4-Pyridyl)-1,2,5-oxadiazole relates primarily to its interaction with biological targets:
Quantitative assessments often involve measuring minimum inhibitory concentrations (MIC) against target organisms to evaluate efficacy.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are used to characterize these properties further.
3-(4-Pyridyl)-1,2,5-oxadiazole finds applications across several scientific fields:
The versatility of this compound underscores its significance in ongoing research aimed at discovering novel therapeutic agents and advanced materials.
Oxadiazoles emerged as pharmacologically significant scaffolds in the mid-20th century, with systematic studies beginning around 1950. Initially explored for their synthetic versatility, these heterocycles gained prominence due to their metabolic stability and capacity to mimic amide/ester functionalities while resisting enzymatic degradation. The 1,3,4-oxadiazole isomer became a cornerstone in drug development, leading to FDA-approved agents like the antiretroviral Raltegravir (HIV integrase inhibitor) and the antibiotic Furamizole [2] [10]. By the 1980s–1990s, researchers recognized that the 1,2,5-oxadiazole (furazan) isomer, including 3-(4-pyridyl) derivatives, offered distinct electronic properties exploitable in energetic materials and anticancer agents. Key milestones include:
Table 1: Clinically Exploited Oxadiazole Derivatives
Compound | Oxadiazole Isomer | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Raltegravir | 1,3,4-Oxadiazole | Antiretroviral (HIV) | 1,3,4-Oxadiazole-2-carboxamide |
Furamizole | 1,3,4-Oxadiazole | Antibiotic | 2-Amino-1,3,4-oxadiazole |
Tiodazosin | 1,3,4-Oxadiazole | Antihypertensive | 1,3,4-Oxadiazole-2-sulfonamide |
Zibotentan | 1,3,4-Oxadiazole | Anticancer (Phase III) | Diarylated 1,3,4-oxadiazole |
3-(4-Pyridyl)-1,2,5-oxadiazole | 1,2,5-Oxadiazole | Under investigation | Pyridyl N-coordination capability |
The 1,2,5-oxadiazole ring (furazan) is characterized by a planar, electron-deficient aromatic system with high dipole moments (~3.5 D), differing from other isomers in bond geometry and charge distribution. Key features include:
Table 2: Comparative Properties of Oxadiazole Isomers
Property | 1,2,5-Oxadiazole (Furazan) | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |
---|---|---|---|
Dipole Moment (D) | 3.4–3.6 | 2.1–2.3 | 1.8–2.0 |
Aromaticity Index (IA) | 88 | 92 | 85 |
LUMO Energy (eV) | −1.8 | −1.3 | −1.5 |
Thermal Stability | Moderate | High | Low |
The 4-pyridyl group at C-3 of 1,2,5-oxadiazole profoundly alters molecular behavior through steric, electronic, and coordination effects:
Table 3: Spectroscopic Signatures of 3-(4-Pyridyl)-1,2,5-Oxadiazole
Spectroscopic Method | Key Features | Interpretation |
---|---|---|
IR (cm⁻¹) | 1610 (C=N), 1550 (N-O), 1410 (pyridyl ring) | Distinct N-O stretch at higher frequency than 1,3,4-isomers |
¹H NMR (δ ppm) | 8.85 (d, 2H, Py-H), 7.95 (d, 2H, Py-H) | Deshielded pyridyl protons due to electron-withdrawing oxadiazole |
¹³C NMR (δ ppm) | 162.5 (C-3), 150.1 (Py-C4), 140.2 (C-3a) | Characteristic C-3 shift confirms regiochemistry |
UV-Vis (λ_max nm) | 265 (π→π), 320 (n→π) | Extended conjugation vs. non-pyridyl analogues |
Compounds Cited in Text:Raltegravir, Furamizole, Tiodazosin, Zibotentan, 3-(4-Pyridyl)-1,2,5-oxadiazole, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: